molecular formula C14H8Cl2O B11965119 4,5-dichloroanthracen-9(10H)-one CAS No. 63605-29-8

4,5-dichloroanthracen-9(10H)-one

Cat. No.: B11965119
CAS No.: 63605-29-8
M. Wt: 263.1 g/mol
InChI Key: SIRLVMGFUKGJPT-UHFFFAOYSA-N
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Description

4,5-Dichloroanthracen-9(10H)-one (C₁₄H₈Cl₂O) is a halogenated anthracenone derivative characterized by chlorine substituents at the 4- and 5-positions of the anthracene backbone. Its crystal structure (monoclinic space group P2₁/c) reveals a planar anthracenone core with Cl atoms contributing to intermolecular interactions via weak C–H⋯Cl and Cl⋯Cl contacts . The compound is synthesized via reduction of precursor quinones using Na₂S₂O₄ under argon, yielding a dichlorinated product with high purity after column chromatography .

Properties

IUPAC Name

4,5-dichloro-10H-anthracen-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2O/c15-12-5-1-3-8-10(12)7-11-9(14(8)17)4-2-6-13(11)16/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRLVMGFUKGJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC=C2Cl)C(=O)C3=C1C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60330496
Record name 4,5-Dichloroanthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63605-29-8
Record name NSC266237
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266237
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,5-Dichloroanthracen-9(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60330496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloroanthracen-9(10H)-one typically involves the chlorination of anthracene followed by oxidation. One common method is the chlorination of anthracene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 4,5-dichloroanthracene is then oxidized using an oxidizing agent like potassium permanganate to yield 4,5-dichloroanthracen-9(10H)-one .

Industrial Production Methods

Industrial production of 4,5-dichloroanthracen-9(10H)-one follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and oxidation reactions. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloroanthracen-9(10H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can have different functional groups replacing the chlorine atoms or modifying the ketone group.

Scientific Research Applications

4,5-Dichloroanthracen-9(10H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,5-dichloroanthracen-9(10H)-one exerts its effects involves interaction with cellular targets and pathways. In biological systems, it has been shown to inhibit keratinocyte hyperproliferation by interfering with specific signaling pathways that regulate cell growth and differentiation . The compound’s ability to interact with free radicals and other reactive species also contributes to its biological activity.

Comparison with Similar Compounds

1,5-Dichloro-9(10H)-anthracenone

  • Structural Differences : This positional isomer features Cl substituents at the 1- and 5-positions instead of 4- and 5-.
  • Implications : The altered substitution pattern may influence electronic properties and intermolecular packing. For example, 1,5-dichloro derivatives exhibit distinct melting points (e.g., 1,5-dichloro-10-phenyl-9-methoxymethylanthracene: m.p. 154°C) compared to 4,5-dichloro analogues, suggesting differences in crystallinity and stability .
  • Applications : Positional isomerism can affect reactivity in Diels-Alder reactions or catalytic cycles due to steric and electronic variations.
Property 4,5-Dichloroanthracen-9(10H)-one 1,5-Dichloro-9(10H)-anthracenone
Molecular Formula C₁₄H₈Cl₂O C₁₄H₈Cl₂O
Substituent Positions 4,5-Cl 1,5-Cl
Melting Point Not reported 154°C (derivative)
Key Interactions C–H⋯Cl, Cl⋯Cl Likely similar but unconfirmed

4,5-Dimethoxy-2-methylanthracene-9(10H)-one

  • Structural Differences : Replaces Cl atoms with electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups.
  • Implications: Methoxy groups enhance solubility in polar solvents and alter electronic properties (e.g., increased electron density on the aromatic ring). This contrasts with the electron-withdrawing Cl substituents in 4,5-dichloroanthracenone, which may reduce nucleophilic reactivity .
  • Applications: Methoxy-substituted anthracenones are often explored in photodynamic therapy or as fluorescent probes due to their tunable optoelectronic properties.
Property 4,5-Dichloroanthracen-9(10H)-one 4,5-Dimethoxy-2-methylanthracene-9(10H)-one
Molecular Formula C₁₄H₈Cl₂O C₁₇H₁₆O₃
Substituents 4,5-Cl 4,5-OCH₃, 2-CH₃
Molecular Weight 263.12 g/mol 268.31 g/mol
Key Reactivity Electrophilic substitution Enhanced nucleophilicity

9,9′-Bianthracene-10,10′(9H,9′H)-dione

  • Structural Differences: A dimeric structure formed by two anthracenone units linked via a C–C bond (1.603 Å) at the 9-positions .
  • Implications: The extended π-conjugation system enhances absorption in the visible spectrum, making it suitable for organic semiconductors. In contrast, 4,5-dichloroanthracenone’s monomeric structure limits conjugation but improves solubility.
  • Applications : Used in supramolecular chemistry and as a precursor for polymeric materials.
Property 4,5-Dichloroanthracen-9(10H)-one 9,9′-Bianthracene-10,10′-dione
Molecular Formula C₁₄H₈Cl₂O C₂₈H₁₈O₂
Structure Monomeric Dimeric
Key Feature Halogenated Extended π-system
Applications Catalysis, intermediates Materials science

4,5-Dihydroxy-1-(Hydroxymethyl)Anthracene-9,10-Dione

  • Structural Differences : Contains hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups instead of Cl atoms.
  • This contrasts with the hydrophobic 4,5-dichloro derivative, which is more suited for organic-phase reactions .
  • Applications : Investigated for biological activity, including antimicrobial and anticancer properties.
Property 4,5-Dichloroanthracen-9(10H)-one 4,5-Dihydroxy-1-(Hydroxymethyl)Anthracene-9,10-Dione
Molecular Formula C₁₄H₈Cl₂O C₁₅H₁₀O₅
Substituents 4,5-Cl 4,5-OH, 1-CH₂OH
Solubility Organic solvents Polar solvents
Bioactivity Limited data Antimicrobial potential

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